molecular formula C19H24N2O2 B5887134 1-(2-methoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine

1-(2-methoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine

Cat. No.: B5887134
M. Wt: 312.4 g/mol
InChI Key: FAILRJNEROWTKY-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine is a chemical compound belonging to the piperazine family This compound is characterized by the presence of two methoxyphenyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine typically involves the reaction of 2-methoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a suitable catalyst like palladium on carbon.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Lacks the additional methoxyphenylmethyl group.

    4-(2-Methoxyphenyl)piperazine: Similar structure but different substitution pattern.

    1-(2-Methoxyphenyl)-4-methylpiperazine: Contains a methyl group instead of a methoxyphenylmethyl group.

Uniqueness: 1-(2-Methoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine is unique due to the presence of two methoxyphenyl groups, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-22-18-9-5-3-7-16(18)15-20-11-13-21(14-12-20)17-8-4-6-10-19(17)23-2/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAILRJNEROWTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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